molecular formula C6H4INO2 B1601361 2-Iodopyridine-3-carboxylic acid CAS No. 6042-35-9

2-Iodopyridine-3-carboxylic acid

Cat. No. B1601361
CAS RN: 6042-35-9
M. Wt: 249.01 g/mol
InChI Key: KEYRTRGLKSAGJN-UHFFFAOYSA-N
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Description

2-Iodopyridine-3-carboxylic acid is a chemical compound that belongs to the class of pyridine carboxylic acids. It is a versatile compound that has gained attention in the field of scientific research due to its various applications.

Scientific Research Applications

Organic Synthesis

Carboxylic acids, such as 2-Iodopyridine-3-carboxylic acid, are versatile organic compounds used in different areas like organic synthesis . They are involved in obtaining small molecules and macromolecules, and are active in organic reactions, such as substitution, elimination, oxidation, coupling, etc .

Nanotechnology

In the field of nanotechnology, carboxylic acids assist in the surface modification of nanoparticles and nanostructures, such as carbon nanotubes and graphene . For instance, organic carboxylic acids have been reported to assist the surface modification of multiple wall carbon nanotubes (MWCNTs) by ultrasonic radiation, with applications in the production of polymer nanomaterials .

Polymers

Carboxylic acids find applications in the area of polymers as monomers, additives, catalysts, etc . They are used in the synthesis of synthetic or natural polymers .

Medical Field

2-Iodonicotinic acid derivatives have shown high efficacy in treating many diseases such as pneumonia and kidney diseases . Some derivatives have proven effective against Alzheimer’s disease .

Pharmacy

In the field of pharmacy, 2-Iodonicotinic acid derivatives are used as drug precursors or perspective ligands . For instance, 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives, which are useful as drug precursors, can be obtained by the reaction of Meldrum’s acid with triethyl orthoformate and aniline .

Anti-inflammatory and Analgesic Efficacy

2-Substituted aryl derived from nicotinic acid, such as 2–Bromo aryl substituents, have proven their anti-inflammatory and analgesic efficacy . This has enabled their use within this class of drugs .

Antioxidant Activity

Nicotinic acid and its derivatives play an important role as multifunctional pharmacophores exerting a variety of biological activities . This includes redox and non-redox reactions as well as antioxidant activity .

Cosmetic Applications

Nicotinic acid derivatives have also found applications in the cosmetic industry . For instance, niacinamide, a derivative of nicotinic acid, has been used in skincare products .

properties

IUPAC Name

2-iodopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4INO2/c7-5-4(6(9)10)2-1-3-8-5/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEYRTRGLKSAGJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20501640
Record name 2-Iodopyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20501640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodopyridine-3-carboxylic acid

CAS RN

6042-35-9
Record name 2-Iodo-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6042-35-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Iodopyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20501640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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